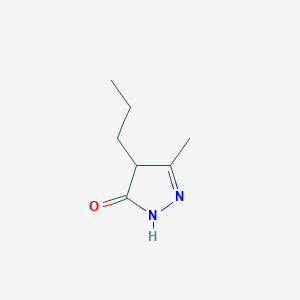![molecular formula C16H22N2O4 B2812017 Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate CAS No. 886360-83-4](/img/structure/B2812017.png)
Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate is a chemical compound with the molecular formula C16H22N2O4 . It has a molecular weight of 306.36 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 306.357 Da, and the monoisotopic mass is 306.157959 Da .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate and its derivatives have been explored in various chemical synthesis processes. Takács et al. (2014) demonstrated its use as N-nucleophiles in palladium-catalyzed aminocarbonylation, highlighting its potential in creating complex amides and carboxamides from simpler compounds under mild conditions, thereby suggesting its versatility in organic synthesis (Takács et al., 2014). This process shows significant potential for the compound in facilitating diverse chemical reactions, especially in the formation of pharmacologically relevant structures.
Crystal Structure Analysis
Research into the crystal structures of related compounds provides insights into their conformation and potential interactions in larger chemical systems. Raghuvarman et al. (2014) studied the crystal structures of similar compounds, noting the conformational differences that can affect their reactivity and interaction with other molecules (Raghuvarman et al., 2014). Such studies are crucial for understanding how modifications to the this compound structure can influence its physical and chemical properties.
Biological Activities and Applications
The synthesis of new compounds with potential biological activities often involves this compound as a key intermediate. Faty et al. (2010) used related compounds as starting materials to create structures with antimicrobial properties, suggesting the utility of this compound in developing new antimicrobial agents (Faty et al., 2010). This indicates its significant role in pharmaceutical research, especially in the quest for novel therapeutics.
Chemical Modification and Derivatization
The versatility of this compound is further demonstrated through its use in chemical modification and derivatization processes. Kim et al. (2001) reported an efficient synthesis of a key intermediate of cisapride, showing the compound's importance in the synthesis of complex molecules for pharmaceutical applications (Kim et al., 2001). Such synthetic routes are vital for the development of new drugs and understanding the chemical space around this compound.
Propriétés
IUPAC Name |
ethyl 1-(4-amino-2-methoxycarbonylphenyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-22-15(19)11-6-8-18(9-7-11)14-5-4-12(17)10-13(14)16(20)21-2/h4-5,10-11H,3,6-9,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKVOAZXYQYIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2811936.png)

![2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2811939.png)


![N-(3,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2811942.png)
![9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide](/img/structure/B2811943.png)


![ethyl 6-methyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2811949.png)

![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylbut-2-ynamide](/img/structure/B2811953.png)
